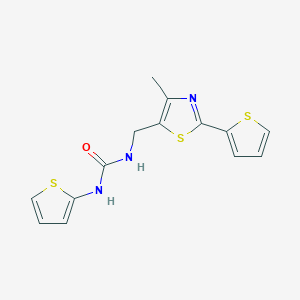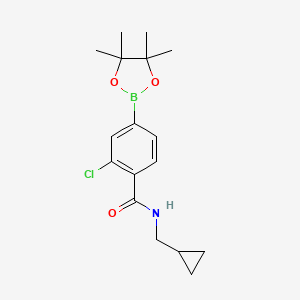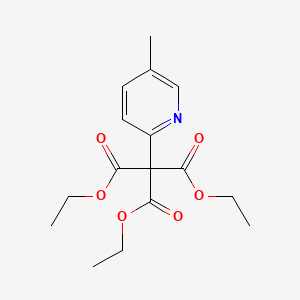
Methyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O5 and its molecular weight is 414.84. The purity is usually 95%.
The exact mass of the compound Methyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The cyclization reactions involving similar compounds demonstrate the chemical versatility and reactivity of quinoline derivatives. For instance, Ukrainets et al. (2014) described the cyclization process giving 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the base-strength independent reaction pathway (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This highlights the compound's potential in synthesizing complex heterocyclic structures with specific functional groups.
Anticancer Potential
The synthesis and evaluation of certain 4-anilino-2-phenylquinoline derivatives have shown significant cytotoxicity against a range of cancer cells, suggesting the potential of quinoline derivatives in cancer treatment. Zhao et al. (2005) found that specific derivatives exhibited notable cytotoxic effects across various cancer cell lines, pointing to the structure-activity relationship critical for designing effective anticancer agents (Zhao, Chen, Chang, & Tzeng, 2005).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and tested them for antimicrobial activities, revealing that some compounds possess good or moderate activity against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests the relevance of quinoline derivatives in developing new antimicrobial agents.
Antihypoxic and Antioxidant Effects
Ukrainets et al. (2014) also focused on the synthesis of N-R-amides derived from the methyl ester of a similar quinoline compound, demonstrating high antihypoxic effects and suggesting potential antioxidant applications (Ukrainets, Mospanova, & Davidenko, 2014).
Corrosion Inhibition
The application of quinoline derivatives as corrosion inhibitors has been documented, where certain Schiff bases derived from quinoline compounds showed significant inhibition effects on mild steel corrosion in an acidic environment, indicating the utility of these compounds in materials science and engineering (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-12-4-6-16-14(8-12)19(10-17(24-16)21(26)28-3)29-11-20(25)23-13-5-7-18(27-2)15(22)9-13/h4-10H,11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPFQFCLOWAZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)

![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)
![3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2446612.png)

![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)





